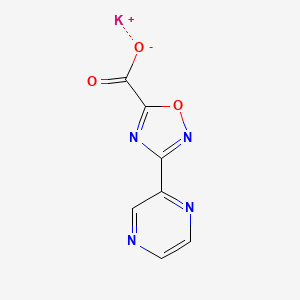

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

potassium;3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O3.K/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4;/h1-3H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMPCQFMIRBAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3KN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351615-33-2 | |

| Record name | potassium 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway and detailed characterization protocol for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate. This compound merges two heterocycles of significant pharmacological interest: the pyrazine ring, a key scaffold in numerous approved drugs, and the 1,2,4-oxadiazole ring, a valued bioisostere for carboxylic acids and amides.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Strategic Combination of Pyrazine and 1,2,4-Oxadiazole Moieties

In the landscape of modern drug discovery, the strategic assembly of privileged heterocyclic scaffolds is a cornerstone of rational drug design.[3][4] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a prominent feature in a variety of therapeutic agents, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] Similarly, the 1,2,4-oxadiazole ring has garnered significant attention as a versatile pharmacophore.[5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

The target molecule, Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate, represents a thoughtful hybridization of these two important motifs. The 1,2,4-oxadiazole core serves as a stable, non-hydrolyzable linker and potential bioisostere, while the pyrazine substituent offers a vector for tuning physicochemical properties and target interactions. The potassium carboxylate functional group enhances aqueous solubility, a critical attribute for bioavailability and formulation development. This guide outlines a logical and efficient synthetic route, beginning from commercially available starting materials, and details the necessary analytical techniques to verify the structure and purity of the final product.

Proposed Synthetic Pathway: A Three-Step Approach

A logical and robust synthesis is paramount for the reliable production of novel chemical entities. The proposed pathway to the target compound is a three-step sequence beginning with the formation of a key amidoxime intermediate, followed by heterocycle formation via cyclocondensation, and concluding with saponification to yield the final potassium salt.

Caption: Retrosynthetic analysis of the target compound.

This approach is predicated on well-established and high-yielding chemical transformations commonly employed in heterocyclic chemistry.[8][9]

Part I: Detailed Synthetic Protocol

This section provides a step-by-step experimental procedure for the synthesis of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate.

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of Pyrazine-2-amidoxime

The initial and crucial step is the conversion of a nitrile to an amidoxime, a versatile intermediate in the synthesis of nitrogen-containing heterocycles.[10]

-

Principle: This reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A mild base, such as sodium carbonate, is used to liberate the free hydroxylamine from its hydrochloride salt.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine pyrazine-2-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).

-

Add a solvent mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the reactants.

-

Heat the mixture to reflux (approximately 80-90°C) with stirring for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3x). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Pyrazine-2-amidoxime as a crystalline solid.[11]

-

-

Causality & Trustworthiness: The use of excess hydroxylamine drives the reaction to completion. Sodium carbonate is a sufficiently strong base to deprotonate hydroxylamine hydrochloride but mild enough to prevent significant hydrolysis of the nitrile starting material. Monitoring by TLC ensures the reaction is not terminated prematurely, validating the outcome. A potential side reaction is the dimerization of the amidoxime to form 3,5-di(pyrazin-2-yl)-1,2,4-oxadiazole, particularly at elevated temperatures for extended periods.[11]

Step 2: Synthesis of Ethyl 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

This step involves the construction of the 1,2,4-oxadiazole ring through a cyclocondensation reaction.

-

Principle: The reaction of an amidoxime with an oxalic acid derivative is a known method for producing 1,2,4-oxadiazole-5-carboxylates.[12] The process involves an initial O-acylation of the amidoxime by diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol and water.

-

Protocol:

-

Combine Pyrazine-2-amidoxime (1.0 eq) with a 3- to 4-fold molar excess of diethyl oxalate, which also serves as the reaction solvent.

-

Heat the mixture with stirring to 120-130°C for 3-5 hours. The reaction should be performed in a flask equipped with a condenser to prevent loss of solvent.

-

Monitor the reaction by TLC until the starting amidoxime is consumed.

-

Upon completion, cool the reaction mass to room temperature. The excess diethyl oxalate can be removed under high vacuum.

-

The resulting crude product is then purified, typically via silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

-

Causality & Trustworthiness: Using diethyl oxalate in excess serves as both reactant and solvent, ensuring a high concentration of the acylating agent. The elevated temperature is critical to provide the activation energy for the dehydrative cyclization step.[8] This one-pot acylation and cyclization is an efficient method, and purification by chromatography ensures the isolation of the desired ester, free from starting materials or byproducts.

Step 3: Saponification to Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

The final step is the hydrolysis of the ethyl ester to its corresponding potassium carboxylate salt.

-

Principle: Saponification is the base-mediated hydrolysis of an ester. In this case, hydroxide ions from potassium hydroxide (KOH) act as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the carboxylate anion and ethanol.

-

Protocol:

-

Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

The resulting aqueous solution can be lyophilized (freeze-dried) to yield the final potassium salt as a solid. Alternatively, the salt may be precipitated by adding a less polar, miscible solvent like isopropanol or acetone.

-

The solid product is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried under vacuum.

-

-

Causality & Trustworthiness: Using a slight excess of KOH ensures complete hydrolysis of the ester. The reaction is typically conducted at room temperature to prevent any potential degradation of the heterocyclic core under harsh basic conditions. The formation of a water-soluble salt and the disappearance of the ester spot on TLC provide clear validation of the reaction's completion.

Part II: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the expected analytical data for the final product.

| Analysis Technique | Expected Observations for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO; sparingly soluble in methanol; insoluble in non-polar solvents |

| ¹H NMR (400 MHz, D₂O) | δ ~9.0-9.2 ppm (s, 1H, pyrazine H), δ ~8.8-8.9 ppm (d, 1H, pyrazine H), δ ~8.7-8.8 ppm (d, 1H, pyrazine H). The exact chemical shifts and coupling constants will be characteristic of a 2-substituted pyrazine ring. |

| ¹³C NMR (101 MHz, D₂O) | δ ~170-175 ppm (C=O, carboxylate), δ ~165-170 ppm (C5-oxadiazole), δ ~160-165 ppm (C3-oxadiazole), δ ~140-150 ppm (pyrazine carbons). Expect 6 distinct signals for the aromatic carbons. |

| FT-IR (KBr, cm⁻¹) | ~1650-1600 cm⁻¹ (strong, asymmetric COO⁻ stretch), ~1580 cm⁻¹ (C=N stretch), ~1400 cm⁻¹ (symmetric COO⁻ stretch), ~1300-1200 cm⁻¹ (N-O stretch of oxadiazole ring). |

| High-Resolution Mass Spec (HRMS-ESI⁻) | Calculated m/z for [M-K]⁻ (C₇H₃N₄O₃⁻): Expected to match the theoretical value with high accuracy (e.g., within 5 ppm), confirming the molecular formula. |

| Elemental Analysis | %C, %H, %N values should be within ±0.4% of the calculated values for the anhydrous or hydrated form of C₇H₃KN₄O₃. |

Discussion and Future Perspectives

The successful synthesis and characterization of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate provide a novel molecular entity with significant potential in drug discovery. Given the established biological activities of both pyrazine and 1,2,4-oxadiazole derivatives, this compound is a prime candidate for screening in a variety of biological assays.[5][13] Its structural features suggest potential applications as an antitubercular, antimicrobial, or anticancer agent.[13][14] The synthetic route described herein is robust and scalable, allowing for the production of sufficient material for initial pharmacological evaluation. Furthermore, the intermediates, particularly Pyrazine-2-amidoxime, can serve as starting points for the synthesis of a library of related analogs, enabling thorough structure-activity relationship (SAR) studies.

Conclusion

This guide has detailed a scientifically sound and practical three-step synthesis for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate from readily available precursors. Each step is explained with a clear protocol and a rationale for the chosen conditions, ensuring the process is both understandable and reproducible for researchers in the field. The comprehensive characterization plan provides the necessary framework to verify the structure and purity of the final product. This work establishes a solid foundation for the future exploration and potential development of this promising heterocyclic compound in medicinal chemistry.

References

-

Pashkevich, K. I., Filyakova, V. I., & Sheinker, Y. N. (Year). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

- Kharitonov, D. I., et al. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

-

Sharma, V., et al. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Li, Y., et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. [Link]

-

Fershtat, L. L., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. [Link]

-

Kumar, A., et al. (2013). Novel pyrazoline amidoxime and their 1,2,4-oxadiazole analogues: synthesis and pharmacological screening. Medicinal Chemistry Research. [Link]

-

Kulkarni, S. D., et al. (2023). Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

El-Emary, T. I. (2007). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate. [Link]

-

Husain, A., et al. (2021). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. Drug Research. [Link]

-

Mohammed, S. H., & Al-Masoudi, W. A. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. [Link]

-

Rawat, P., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. [Link]

-

Pancechowska-Ksepko, D., et al. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica. [Link]

-

Kaur, H., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

-

Yang, H., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]

-

Moody, C. J., & O'Connell, M. A. (2020). UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow. Chemistry – A European Journal. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

-

Li, J., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

-

Zhang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Reddy, T. S., et al. (2016). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Brazilian Chemical Society. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

de Oliveira, R. B., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazoline amidoxime and their 1,2,4-oxadiazole analogues: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 13. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

This guide provides a comprehensive technical framework for the synthesis, characterization, and physicochemical evaluation of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate, a novel chemical entity with potential applications in pharmaceutical development. Given the absence of published data for this specific compound, this document serves as a predictive and methodological whitepaper, grounded in established principles of medicinal chemistry and pharmaceutical sciences. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction and Rationale

The strategic combination of a pyrazine ring, a 1,2,4-oxadiazole core, and a carboxylate salt function in a single molecule presents a compelling profile for investigation. The pyrazine moiety is a key component in numerous biologically active compounds, often contributing to metabolic stability and receptor interactions.[1] The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, recognized for its ability to enhance metabolic stability and modulate target selectivity.[2] This heterocyclic system is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

The decision to synthesize the potassium carboxylate salt is a strategic one in drug development. Salt formation is a widely employed and powerful technique to enhance the biopharmaceutical properties of a parent compound, particularly its aqueous solubility and dissolution rate, which are critical for bioavailability.[3][4][5][6] The selection of potassium as the counterion is logical due to its physiological acceptance and established use in pharmaceutical formulations.

This guide will first propose a robust synthetic pathway for the parent carboxylic acid and its subsequent salification. The core of this document will then detail a suite of essential physicochemical characterization studies, explaining the rationale behind each experiment and providing standardized protocols.

Synthesis and Purification

The synthesis of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate would logically proceed through the formation of the parent carboxylic acid, followed by a neutralization reaction. A plausible synthetic route is outlined below, based on established methodologies for 1,2,4-oxadiazole synthesis.[2]

Proposed Synthesis of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid

The key step in forming the 1,2,4-oxadiazole ring is typically the cyclization of an O-acylated amidoxime.

Step 1: Synthesis of Pyrazine-2-carboxamidoxime The synthesis would begin with a commercially available starting material, pyrazine-2-carbonitrile. This nitrile can be converted to the corresponding amidoxime by reaction with hydroxylamine in a suitable solvent like ethanol.

Step 2: Acylation and Cyclization The pyrazine-2-carboxamidoxime would then be reacted with an activated form of a carboxylic acid containing the second desired substituent. For the synthesis of the target 5-carboxylic acid, ethyl oxalyl chloride would be an appropriate reagent. This reaction would form an intermediate O-acylated amidoxime, which would then undergo thermal or base-catalyzed cyclization to yield the ethyl ester of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid.

Step 3: Hydrolysis to the Carboxylic Acid The final step in forming the parent acid is the hydrolysis of the ethyl ester under basic conditions (e.g., using sodium hydroxide), followed by acidification to precipitate the desired 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid.

Formation of the Potassium Salt

The potassium salt is formed by reacting the purified carboxylic acid with an equimolar amount of a potassium base, such as potassium hydroxide or potassium bicarbonate, in a suitable solvent system (e.g., ethanol/water).[5] The salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.

Experimental Protocol: Salt Formation

-

Dissolve 1.0 equivalent of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid in a minimal amount of ethanol at room temperature.

-

In a separate vessel, dissolve 1.0 equivalent of potassium hydroxide in water.

-

Slowly add the potassium hydroxide solution to the stirred solution of the carboxylic acid.

-

Monitor the pH to ensure complete neutralization (target pH ~7.0-7.5).

-

Remove the solvent under reduced pressure to obtain the crude potassium salt.

-

Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/heptane) to achieve high purity.

-

Dry the final product under vacuum at a controlled temperature.

Caption: Proposed synthetic workflow for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate.

Physicochemical Characterization

A thorough physicochemical characterization is paramount to understanding the potential of this new chemical entity as a drug candidate. The following sections detail the critical experimental evaluations.

Identity and Purity Confirmation

The identity and purity of the synthesized parent acid and its potassium salt must be unequivocally established.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.[3][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For the carboxylic acid, a broad O-H stretch and a C=O stretch would be expected. For the salt, the O-H stretch will disappear, and the carboxylate C=O stretch will shift to a lower wavenumber.[3]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity of >98% is typically required for further studies.

pKa Determination

The pKa of the parent carboxylic acid is a critical parameter that dictates the pH range over which the compound is ionized and is essential for successful salt formation.[5][8] For an acidic drug, the pKa of the counterion (in this case, the conjugate acid of the potassium base) should be at least 2 pH units higher than the pKa of the drug to ensure stable salt formation.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Accurately weigh and dissolve the parent carboxylic acid in a co-solvent system (e.g., methanol/water) to create a solution of known concentration.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which 50% of the acid has been neutralized (the half-equivalence point).

Solubility and Dissolution Rate

A primary motivation for forming a salt is to improve solubility and dissolution rate.[3][6] These properties must be quantified and compared between the parent acid and the potassium salt.

Aqueous Solubility: This should be determined at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) and in biorelevant media (e.g., FaSSIF and FeSSIF).

Dissolution Rate: The intrinsic dissolution rate (IDR) provides a standardized measure of how quickly a compound dissolves from a constant surface area.

Experimental Protocol: Intrinsic Dissolution Rate (IDR)

-

Prepare a compact of the test compound (parent acid or potassium salt) using a hydraulic press.

-

Mount the compact in a holder that exposes a known surface area.

-

Immerse the holder in a dissolution vessel containing a known volume of dissolution medium (e.g., pH 6.8 buffer) at 37 °C, with a constant stirring rate.

-

Withdraw samples at predetermined time intervals and analyze the concentration of the dissolved compound by HPLC.

-

Plot the cumulative amount dissolved per unit area versus time. The slope of the linear portion of this plot is the IDR.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural elucidation of this important class of heterocyclic compounds.

The Significance of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic Acid Derivatives in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their diverse biological activities. The fusion of a pyrazine ring, a 1,2,4-oxadiazole ring, and a carboxylic acid moiety in the title compounds creates a unique scaffold with significant potential in drug discovery. Pyrazine derivatives are known for their antimycobacterial and anticancer properties, while the 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, often enhancing metabolic stability and receptor binding affinity. The carboxylic acid group provides a key site for hydrogen bonding interactions, crucial for molecular recognition at biological targets, and can be further derivatized to modulate physicochemical properties.

A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. X-ray crystallography provides unambiguous insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of these compounds. This knowledge is instrumental in understanding structure-activity relationships (SAR) and in the design of next-generation therapeutics with improved efficacy and safety profiles.

Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy

A plausible and efficient synthetic route to 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid derivatives is outlined below. This multi-step synthesis is designed to yield the target compounds with high purity, which is a critical prerequisite for successful crystallization.

Caption: Synthetic workflow for 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid.

Experimental Protocol: Synthesis of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid

-

Step 1: Synthesis of Pyrazine-2-carboxamidoxime. To a solution of pyrazine-2-carbonitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added. The mixture is refluxed for several hours. After cooling, the product is isolated by filtration and recrystallized from a suitable solvent like ethanol to yield pure pyrazine-2-carboxamidoxime.

-

Step 2: Synthesis of Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate. The pyrazine-2-carboxamidoxime is dissolved in a dry aprotic solvent such as dichloromethane (DCM) under an inert atmosphere. Pyridine is added, and the solution is cooled in an ice bath. Ethyl oxalyl chloride is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction mixture is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 3: Synthesis of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid. The ethyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For the title compounds, several common crystallization techniques should be screened.

Table 1: Recommended Crystallization Techniques

| Technique | Description | Key Parameters |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal growth. | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, inducing crystallization. | Solvent/anti-solvent pair, temperature, concentration. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface of the two liquids. | Solvent/anti-solvent pair, concentration, temperature. |

Causality Behind Experimental Choices: The choice of solvent is critical and is guided by the polarity and solubility of the compound. For the title carboxylic acid, polar solvents such as ethanol, methanol, or mixtures with water are good starting points. The rate of crystallization is a key factor; slower rates generally lead to higher quality crystals with fewer defects.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Data Interpretation: Unraveling the Molecular and Supramolecular Architecture

The final output of a crystal structure analysis is a wealth of information that needs careful interpretation to understand the chemical and physical properties of the compound.

Molecular Geometry and Conformation

The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the molecule. For the 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid scaffold, key parameters to analyze include the planarity of the pyrazine and oxadiazole rings and the dihedral angle between them. The conformation of the carboxylic acid group relative to the oxadiazole ring is also of significant interest.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For the title compounds, hydrogen bonding is expected to be a dominant feature. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming strong O-H···N or O-H···O hydrogen bonds. The nitrogen atoms of the pyrazine ring are also potential hydrogen bond acceptors.

Table 2: Representative Crystallographic Data for a Structurally Similar Pyridine-Oxadiazole Derivative

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀ClN₃O |

| Formula Weight | 283.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.432(1) |

| c (Å) | 23.456(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1272.1(4) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This data is for a representative pyridine-oxadiazole derivative and serves as a plausible example for the title compound class.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For the title compounds, this analysis can reveal the significance of H···H, C···H, N···H, and O···H contacts, as well as potential π-π stacking interactions between the aromatic rings.

Caption: Workflow for Hirshfeld surface analysis.

Conclusion

The crystal structure analysis of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid derivatives provides invaluable information for understanding their solid-state properties and for guiding future drug design efforts. This technical guide has outlined a comprehensive approach, from synthesis and crystallization to detailed structural interpretation. By employing these methodologies, researchers can gain deep insights into the molecular and supramolecular architecture of this promising class of compounds, ultimately accelerating the development of novel therapeutics.

References

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate.[Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.[Link]

-

The Crystal and Molecular Structures of Hydrazine Adducts with Isomeric Pyrazine Dicarboxylic Acids. Bentham Open.[Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm.[Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography.[Link]

-

Ternary assembly of pyrazine 2,3-dicarboxylic acid with a ditopic amine. RSC Advances.[Link]

The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery

<_-3a_bd>

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The five-membered 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its unique physicochemical properties and broad pharmacological versatility.[1][2] This guide provides a comprehensive analysis of the 1,2,4-oxadiazole scaffold, delving into its synthesis, bioisosteric principles, key therapeutic applications, and practical experimental methodologies. We will explore the causality behind its success, from its ability to act as a stable bioisostere for esters and amides to its role in orienting substituents for optimal target engagement. This document is intended to serve as a technical resource for researchers, offering both foundational knowledge and actionable insights for the design and development of novel therapeutics based on this remarkable scaffold.

The Rise of a Privileged Scaffold: Why 1,2,4-Oxadiazole?

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its ascension in drug discovery is not accidental but is rooted in a combination of advantageous properties.[1][3]

-

Bioisosteric Replacement: One of the most powerful applications of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities.[4][5][6][7] Esters and amides are common in endogenous ligands and pharmacologically active molecules but are often susceptible to hydrolysis by esterases and amidases, leading to poor metabolic stability. The 1,2,4-oxadiazole ring mimics the hydrogen bonding capacity and steric profile of these groups while offering superior resistance to enzymatic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate.[3][6][7]

-

Physicochemical Properties: The presence of one furan-type oxygen and two pyridine-type nitrogen atoms renders the 1,2,4-oxadiazole ring an electron-poor, polar system capable of engaging in various non-covalent interactions.[4] It acts as a hydrogen bond acceptor and can participate in dipole-dipole and π-stacking interactions, which are crucial for molecular recognition at the target binding site.[8] The electron-withdrawing nature of the ring is more pronounced at the C5 position than at the C3 position.[4]

-

Synthetic Tractability: A diverse array of synthetic methods allows for the facile and regioselective introduction of various substituents at the C3 and C5 positions of the oxadiazole core. This enables extensive exploration of the chemical space around the scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Proven Clinical Success: The utility of the scaffold is validated by its presence in commercially available drugs, such as Ataluren, which is used to treat cystic fibrosis.[9]

Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

The construction of the 1,2,4-oxadiazole ring primarily relies on two robust strategies: the cyclization of O-acylated amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.

Acylation and Cyclodehydration of Amidoximes

This is the most prevalent and versatile method, typically involving two steps: the generation of an amidoxime intermediate and its subsequent reaction with an acylating agent followed by cyclization.[1][10]

-

Amidoxime Formation: The starting point is often a nitrile (R¹-C≡N), which is reacted with hydroxylamine (NH₂OH) to form the corresponding amidoxime (R¹-C(NH₂)=NOH).

-

Acylation and Cyclization: The amidoxime is then acylated with a carboxylic acid derivative, such as an acyl chloride (R²-COCl) or an anhydride. The resulting O-acyl amidoxime intermediate undergoes thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole.[1][10]

Recent advancements have led to one-pot procedures that improve efficiency. For example, using Vilsmeier reagent or other coupling agents can activate carboxylic acids directly for reaction with amidoximes, streamlining the process.[1]

1,3-Dipolar Cycloaddition

This alternative pathway involves the [3+2] cycloaddition of a nitrile oxide (R¹-C≡N⁺-O⁻) with a nitrile (R²-C≡N).[1][4] While conceptually elegant, this method can be limited by the reactivity of the nitrile dipolarophile and the potential for the nitrile oxide to dimerize.[1] However, the use of catalysts, such as platinum(IV) complexes, can facilitate the reaction under milder conditions.[1]

Figure 1. Primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles.

Therapeutic Landscape and Mechanistic Insights

The 1,2,4-oxadiazole scaffold has been successfully incorporated into compounds targeting a wide array of diseases.[1][3] Its rigid structure serves as an excellent linker, positioning pharmacophoric groups in a defined spatial orientation for optimal interaction with biological targets.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3][4]

-

HDAC Inhibitors: A notable class of anticancer agents are histone deacetylase (HDAC) inhibitors. Several series of 1,2,4-oxadiazole-hydroxamate derivatives have been developed.[1] In these molecules, the oxadiazole ring acts as a stable linker connecting the zinc-binding hydroxamate group to a capping group that interacts with the surface of the enzyme. Certain compounds have shown potent, nanomolar inhibition of HDAC-1, -2, and -3, inducing apoptosis in cancer cells.[3]

-

Kinase Inhibitors: The scaffold has been employed in the design of inhibitors for various protein kinases implicated in cancer progression.

-

Cytotoxicity: Derivatives have shown significant cytotoxicity against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[1][4] Structure-activity relationship (SAR) studies have often shown that introducing electron-withdrawing groups onto aryl substituents at the C5 position can enhance anticancer potency.[1]

Anti-inflammatory and Analgesic Agents

The 1,2,4-oxadiazole nucleus is considered a privileged scaffold for developing anti-inflammatory and analgesic drugs.[11][12]

-

Mechanism of Action: Many derivatives exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. Molecular docking studies have revealed high binding affinities for the COX-2 enzyme, providing a basis for structure-based design of selective inhibitors.[13]

-

Receptor Antagonism: The scaffold has been used to develop antagonists for receptors involved in pain and inflammation, such as the 5-HT₃ receptor.[4]

Antimicrobial and Antiviral Activity

The versatility of the 1,2,4-oxadiazole extends to anti-infective agents.[8]

-

Antibacterial/Antifungal: Derivatives have been synthesized and tested against a range of pathogenic fungi and bacteria.[14] For example, compounds have shown significant activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea.[14]

-

Antitubercular: Compounds linking the 1,2,4-oxadiazole core to other heterocyclic systems like quinoline have been investigated, with some showing potent inhibition of Mycobacterium tuberculosis.[9]

-

Antiviral: The scaffold is also being explored for activity against various viruses, including HIV.[4]

Figure 2. Major therapeutic applications of the 1,2,4-oxadiazole scaffold.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, detailed and validated protocols are essential. Below is a representative methodology for the synthesis and initial biological screening of a novel 3,5-disubstituted 1,2,4-oxadiazole derivative.

General Synthesis of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles

This protocol is based on the widely used acylation-cyclization of an amidoxime.

Step 1: Synthesis of N'-hydroxybenzimidamide (Amidoxime)

-

To a stirred solution of benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude amidoxime. Recrystallize from ethanol/water if necessary.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole

-

Dissolve N'-hydroxybenzimidamide (1.0 eq) in pyridine or a mixture of THF and triethylamine at 0 °C.

-

Add 4-chlorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Heat the mixture to 80-100 °C for 4-6 hours to effect cyclodehydration. Monitor by TLC.

-

After cooling, pour the reaction mixture into a cold HCl solution (1N) and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1,2,4-oxadiazole derivative.

-

Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxicity of newly synthesized compounds.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of the synthesized 1,2,4-oxadiazole derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the solutions to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Summary and Future Perspectives

The extensive research into 1,2,4-oxadiazole derivatives has generated a wealth of data. The table below summarizes the activity of representative compounds across different therapeutic areas.

| Compound Class | Target/Assay | Representative Activity | Key SAR Insight |

| Anticancer | |||

| Oxadiazole-Hydroxamates | HDAC-1 | IC₅₀ = 1.8 nM[3] | The hydroxamate moiety is crucial for zinc binding in the active site. |

| Aryl-Oxadiazole-Aryls | MCF-7 Cytotoxicity | IC₅₀ = 0.34 µM[4] | Electron-withdrawing groups on the C5-aryl ring often increase potency.[1] |

| Anti-inflammatory | |||

| Oxadiazole Derivatives | COX-2 Enzyme | High binding affinity (Docking)[13] | The scaffold correctly orients substituents to fit into the enzyme's active site. |

| Antifungal | |||

| Cinnamic Acid Derivatives | Rhizoctonia solani | Significant mycelial growth inhibition[14] | The specific substituents on the aryl rings at C3 and C5 dictate antifungal spectrum. |

The future of 1,2,4-oxadiazole research remains bright. The focus will likely shift towards more complex molecular architectures, including multi-target ligands and covalent inhibitors. The continued development of novel, efficient synthetic methodologies will be crucial to access greater chemical diversity. As our understanding of disease biology deepens, the rational design of 1,2,4-oxadiazole derivatives will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Biernacki, K., Daśko, M., Kafel, R., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link][1][2][3][15]

-

Yadav, M., & Singh, I. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4065. [Link][4]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1536-1547. [Link][11][12]

-

Fokin, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 538–547. [Link][10]

-

Li, Y., Wang, Y., Yin, J., Ma, Y., Yang, X., & Xi, Z. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6649. [Link][14]

-

Batra, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4487–4508. [Link][9]

-

Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(8), e202200638. [Link][7]

-

Gunn, R. J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3011–3023. [Link][5]

-

Kumar, D., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26, 2603–2629. [Link][8]

-

He, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1684-1698. [Link][13]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3, 600-604. [Link][16]

-

ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. Retrieved from [Link][6]

-

Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(12), 1529–1538. [Link][17]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

The Biological Frontier of Pyrazines: A Technical Guide to Their Diverse Activities

Introduction: The Enduring Significance of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 orientation, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties and structural features have made it a cornerstone in the development of a multitude of therapeutic agents.[3][4] Pyrazine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][5] This guide offers an in-depth exploration of the biological activities of these versatile compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the field of heterocyclic chemistry.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of human cancers.[1][6] Their modes of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][7]

A. Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

A primary mechanism through which pyrazine-containing compounds exert their anticancer effects is through the inhibition of protein kinases .[1][8] These enzymes are pivotal regulators of cellular signaling, and their dysregulation is a well-established hallmark of many cancers.[1] Pyrazine-based molecules have been adeptly designed to function as potent kinase inhibitors, often acting as ATP-competitive binders that occupy the ATP-binding pocket of the kinase.[1]

Key kinase targets for pyrazine derivatives include:

-

c-Met and VEGFR-2: Certain[3][9][10]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, crucial kinases involved in tumor growth, angiogenesis, and metastasis.[11]

-

Aurora Kinases: Imidazopyrazine derivatives have shown promise as inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases leads to cell cycle arrest.[1]

-

p300/CBP Histone Acetyltransferases (HATs): A novel series of 1,4-pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT. These compounds act as competitive inhibitors against the histone substrate and have demonstrated potent anti-proliferative activity in various cancer cell lines.[12][13]

Beyond kinase inhibition, pyrazine derivatives have been shown to induce cancer cell death through various other mechanisms, including the induction of oxidative stress and the inhibition of inflammation-related signaling pathways like NF-κB .[3]

B. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

Substitution Patterns: The nature and position of substituents on the pyrazine ring significantly influence anticancer potency. For instance, in a series of 1,4-pyrazine-containing inhibitors of p300/CBP HAT, the presence of a piperidin-4-ylmethoxy group was found to be a favored substituent.[12]

-

Ring Modifications: Alterations to the pyrazine ring system itself can dramatically impact activity. For example, in a study of 1,2-dihydropyrido[3,4-b]pyrazines, oxidation to 1-deazapteridines or reduction to 1-deaza-5,6,7,8-tetrahydropteridines diminished or abolished antitumor activity.[14] Replacement of the 4-amino group also proved detrimental to activity.[14]

C. Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Chalcone-Pyrazine Hybrids | Compound 51 | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [15] |

| Tetracyclic Heteroquinones | Compound 142 | XF-498 | 0.06 | [15] |

| [3][9][10]triazolo[4,3-a]pyrazines | Compound 17l | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [11] |

| 1,4-Pyrazine HAT Inhibitors | Compound 29 | - | 1.4 (p300 HAT) | [12][13] |

D. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.[8][16][17]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazine-containing test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening:

Caption: Workflow for MIC determination by broth microdilution.

III. Antiviral Activity: A Promising Frontier

The pyrazine scaffold has also served as a foundation for the development of antiviral agents. T[18][19][20]he ongoing threat of viral pandemics underscores the urgent need for new and effective antiviral therapies.

A. Targeting Viral Replication and Entry

Pyrazine-based compounds have been investigated for their activity against a variety of viruses, including SARS-CoV-2, HIV-1, and influenza A (H1N1). T[18][19][21]heir antiviral mechanisms can involve the inhibition of key viral enzymes, such as reverse transcriptase and neuraminidase, or interference with viral entry and replication processes.

[19]For example, a series of pyrazine-1,3-thiazine hybrid conjugates demonstrated considerable inhibition of HIV-1 reverse transcriptase and neuraminidase. M[19]ore recently, pyrazine-based conjugates have shown promising antiviral properties against SARS-CoV-2.

[18]#### B. Quantitative Evaluation of Antiviral Efficacy

The antiviral activity of compounds is typically quantified by determining their IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values in cell-based assays.

| Compound Class | Virus | IC50 (µM) | Reference(s) |

| Pyrazine-1,3-thiazine hybrids | HIV-1 | 3.26 | |

| Pyrazine-1,3-thiazine hybrids | Influenza A (H1N1) | 5.32 |

C. Experimental Protocol: General Antiviral Assay

While specific protocols vary depending on the virus, a general workflow for in vitro antiviral screening is as follows:

-

Cell Culture: Grow susceptible host cells in a multi-well plate.

-

Viral Infection: Infect the cells with the virus in the presence of varying concentrations of the pyrazine test compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication to occur.

-

Endpoint Measurement: Assess the extent of viral replication. This can be done through various methods, such as:

-

Cytopathic Effect (CPE) Reduction Assay: Visually scoring the protection of cells from virus-induced damage.

-

Plaque Reduction Assay: Counting the number of viral plaques formed.

-

Viral Antigen or Nucleic Acid Quantification: Using techniques like ELISA or qPCR to measure viral components.

-

-

Data Analysis: Calculate the IC50 or EC50 value of the compound.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential therapeutic application in inflammatory disorders.

[3][5]#### A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazine compounds are often attributed to their ability to modulate key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). T[3]his is often achieved through the inhibition of signaling pathways such as NF-κB.

[3]For example, a paeonol derivative containing a pyrazine structure exhibited significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages.

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The insights gained from structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel the development of next-generation pyrazine-based drugs with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a robust framework for the continued exploration and evaluation of these promising heterocyclic compounds. As research in this area progresses, pyrazine derivatives are poised to make even greater contributions to human health and the treatment of a wide spectrum of diseases.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Pyrazines in Drug Discovery - PharmaBlock. (n.d.).

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).

- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (n.d.). PubMed Central.

- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Bentham Science Publishers.

- Bioassays for anticancer activities. (n.d.). PubMed.

- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.

- Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (n.d.). PubMed.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025).

- Antibiotic sensitivity testing. (n.d.). Wikipedia.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- pharmacological-activity-and-mechanism-of-pyrazines. (2023). Ask this paper - Bohrium.

- Antimicrobial Susceptibility Testing. (n.d.). Clinical Infectious Diseases - Ovid.

- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (n.d.). MDPI.

- Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. (2024). RSC Publishing.

- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (n.d.). NIH.

- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (n.d.). PubMed.

- Pharmacological activity and mechanism of pyrazines. (2025). ResearchGate.

-

Design, Synthesis, and Biological Evaluation oftr[3][9][10]iazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). NIH. Retrieved from

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science Publishers.

- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. (2022). NIH.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.

- Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). PubMed.

- Bioassays for anticancer activities. (2013). University of Wollongong Research Online.

- Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3). (n.d.). PubMed.

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (n.d.). PubMed.

- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). JOCPR.

- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.

- Structure and pharmacological activity of pyrazine. (n.d.). ResearchGate.

- Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides. (n.d.).

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.

- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025). ResearchGate.

- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). MDPI.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). NIH.

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC.

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (n.d.). ResearchGate.

- Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). (2020). Semantic Scholar.

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. ro.uow.edu.au [ro.uow.edu.au]

- 18. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sci-hub.box [sci-hub.box]

- 21. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for 1,2,4-Oxadiazole Compounds

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, analgesic, and neuroprotective agents, among other therapeutic applications.[3][4][5][6] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on elucidating the mechanism of action (MOA) of novel 1,2,4-oxadiazole compounds. We will navigate the logical progression of a typical MOA study, from initial broad-based screening to precise target identification and pathway validation, emphasizing the rationale behind each experimental choice.

The Investigative Funnel: A Strategic Approach to MOA Elucidation

A successful MOA study is not a linear path but rather an iterative process of hypothesis generation and testing. We advocate for a "funnel" approach, starting with broad, unbiased screens to generate initial hypotheses, followed by progressively more focused experiments to refine and validate these hypotheses. This strategy maximizes the probability of identifying the true molecular target(s) and understanding the compound's physiological effects.

Caption: The Investigative Funnel for MOA Elucidation.

Phase 1: Casting a Wide Net - Phenotypic and Target-Agnostic Screening

The initial phase aims to understand the global effects of a 1,2,4-oxadiazole compound on a biological system without preconceived notions about its target.

Comprehensive Phenotypic Screening

Phenotypic screening in disease-relevant cell models provides the foundational understanding of a compound's biological activity. For instance, a compound designed as an anticancer agent would be screened against a panel of cancer cell lines to determine its anti-proliferative activity.[1][4][7]

Example Data Presentation: Anti-proliferative Activity of 1,2,4-Oxadiazole Analogs

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |

| OXA-001 | 0.76 ± 0.04 | 0.18 ± 0.02 | 1.13 ± 0.55 |

| OXA-002 | > 50 | 25.3 ± 3.1 | > 50 |

| OXA-003 | 1.2 ± 0.1 | 0.9 ± 0.08 | 2.5 ± 0.3 |

| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 | 1.0 ± 0.1 |

Data is hypothetical and for illustrative purposes.

Global Proteomic Profiling

Modern proteomics offers a powerful, unbiased approach to identify proteins and pathways modulated by a compound.[8] Techniques like Data-Independent Acquisition (DIA) or Tandem Mass Tag (TMT) labeling allow for the quantification of thousands of proteins in treated versus untreated cells, revealing potential drug targets and off-target effects.[9]

Phase 2: Generating Leads - Initial Target Identification Strategies

With a confirmed phenotype, the next crucial step is to identify the direct molecular target(s) of the 1,2,4-oxadiazole compound. A multi-pronged approach combining affinity-based, label-free, and computational methods is most robust.[10][11]

Affinity-Based Approaches

These methods utilize a modified version of the compound to "pull down" its binding partners from a cell lysate.[10][12]

-

Affinity Chromatography: The compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Bound proteins are then eluted and identified by mass spectrometry.[13]

-

Photo-affinity Labeling: A photo-reactive group is incorporated into the compound. Upon UV irradiation, the compound covalently crosslinks to its target, which can then be identified.

Label-Free Approaches

These methods avoid chemical modification of the compound, which can sometimes alter its binding properties.

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[12]

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the fact that ligand binding can protect a target protein from proteolysis.[13]

Caption: Comparison of Affinity-Based and Label-Free Target ID.

Phase 3: Confirming the Suspect - Target Validation and Engagement

Identifying a potential target is only the beginning. Rigorous validation is required to confirm a direct and meaningful interaction.[14]

Biochemical Assays

Once a putative target is identified (e.g., an enzyme or receptor), its interaction with the 1,2,4-oxadiazole compound must be quantified using in vitro assays.

-